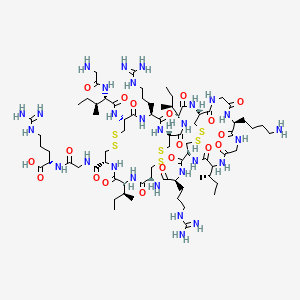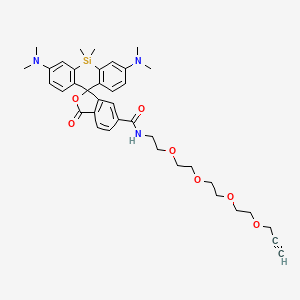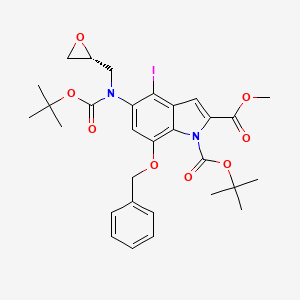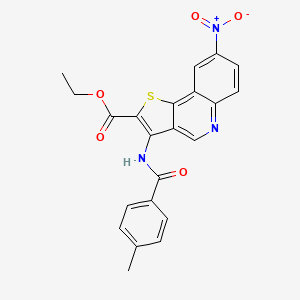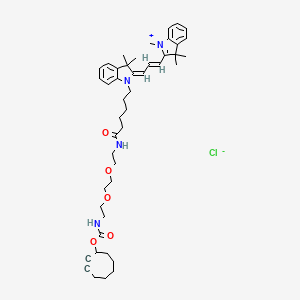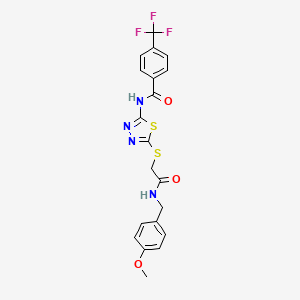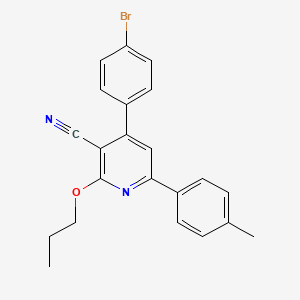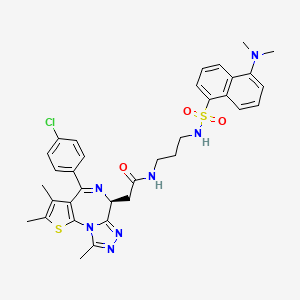
Anticancer agent 134
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 134 is a compound that has shown significant potential in the treatment of various types of cancer. It belongs to the class of heterocyclic compounds, specifically the 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities, including anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 134 typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate. Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent production quality .
化学反応の分析
Types of Reactions
Anticancer agent 134 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which retain the core structure of this compound but exhibit different biological activities .
科学的研究の応用
Anticancer agent 134 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating different types of cancer, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
The mechanism of action of Anticancer agent 134 involves the inhibition of key enzymes and proteins that are essential for cancer cell survival and proliferation. It targets enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of DNA synthesis and repair, ultimately causing cancer cell death .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their pro-apoptotic and cell cycle arrest properties.
Anthraquinones: Used in various therapeutic applications, including anticancer treatments.
Piperazine heterocycles: Exhibits a wide range of biological activities, including anticancer properties.
Uniqueness
Anticancer agent 134 stands out due to its high selectivity towards cancer cells and its ability to inhibit multiple targets simultaneously. This multi-target approach enhances its efficacy and reduces the likelihood of drug resistance compared to other similar compounds .
特性
分子式 |
C34H36ClN7O3S2 |
|---|---|
分子量 |
690.3 g/mol |
IUPAC名 |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]acetamide |
InChI |
InChI=1S/C34H36ClN7O3S2/c1-20-21(2)46-34-31(20)32(23-13-15-24(35)16-14-23)38-27(33-40-39-22(3)42(33)34)19-30(43)36-17-8-18-37-47(44,45)29-12-7-9-25-26(29)10-6-11-28(25)41(4)5/h6-7,9-16,27,37H,8,17-19H2,1-5H3,(H,36,43)/t27-/m0/s1 |
InChIキー |
OGCMKHUWVRQLLP-MHZLTWQESA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


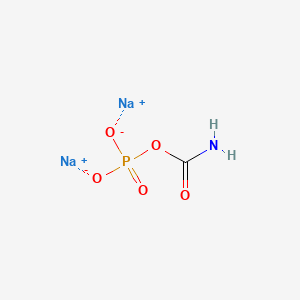

![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

